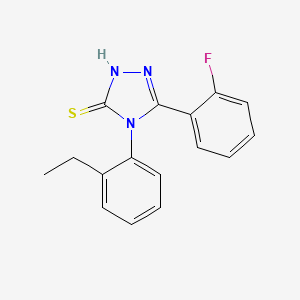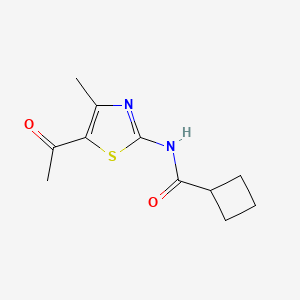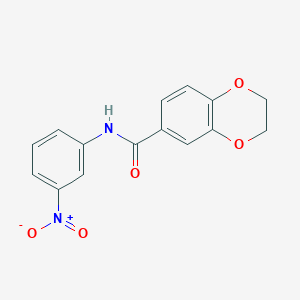
5-nitro-2-furaldehyde diphenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-furaldehyde diphenylhydrazone, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely used in scientific research. It has been found to exhibit antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as some protozoa. Nifuroxazide has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of nifuroxazide is not fully understood. It is thought to exert its antimicrobial activity by inhibiting bacterial DNA synthesis, although it may also have other effects on bacterial metabolism.
In terms of its anticancer activity, nifuroxazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and triggers the apoptotic cascade.
Biochemical and Physiological Effects:
5-nitro-2-furaldehyde diphenylhydrazone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and NADPH oxidase. It also has anti-inflammatory properties, and has been found to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of nifuroxazide is its broad-spectrum antimicrobial activity, which makes it useful for studying a range of bacterial species. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to the use of nifuroxazide in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. It can also be difficult to work with, as it is insoluble in water and requires organic solvents for dissolution.
将来の方向性
There are several potential future directions for research on nifuroxazide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its potential for use in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.
Overall, nifuroxazide is a promising compound with a range of potential applications in scientific research. Its antimicrobial and anticancer properties make it a valuable tool for studying these areas, and its potential for future development makes it an exciting area of research.
合成法
5-nitro-2-furaldehyde diphenylhydrazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with diphenylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions, with the product being isolated by filtration and recrystallization.
科学的研究の応用
5-nitro-2-furaldehyde diphenylhydrazone has been extensively studied for its antimicrobial properties, with numerous studies demonstrating its efficacy against a range of bacterial species. It has been found to be particularly effective against Helicobacter pylori, a bacterium that is associated with the development of gastric ulcers and stomach cancer.
In addition to its antimicrobial activity, nifuroxazide has also been investigated for its potential as an anticancer agent. Studies have shown that it is able to induce apoptosis in cancer cells, suggesting that it may have therapeutic potential in the treatment of cancer.
特性
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-20(22)17-12-11-16(23-17)13-18-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSMVFMMEZWRJQ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)




![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)